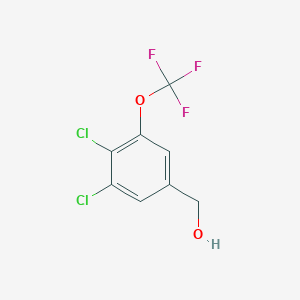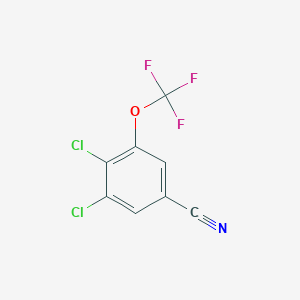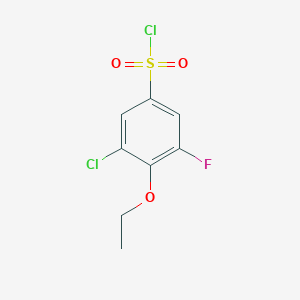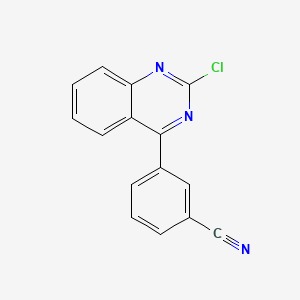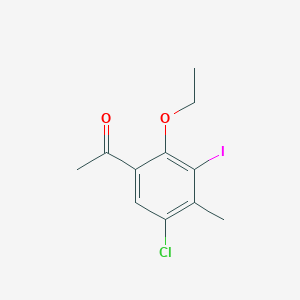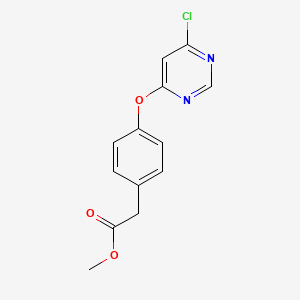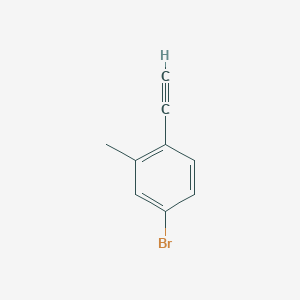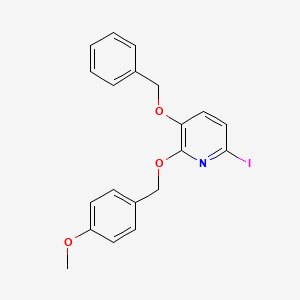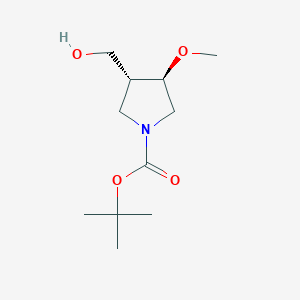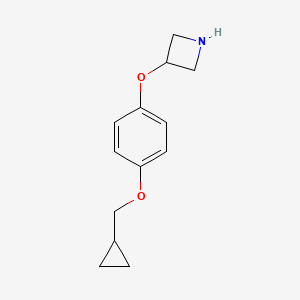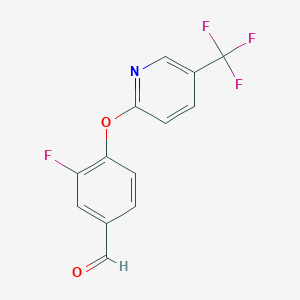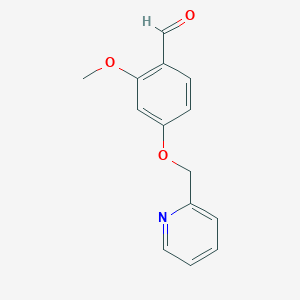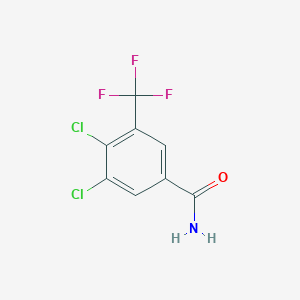
3,4-二氯-5-(三氟甲基)苯甲酰胺
描述
3,4-Dichloro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a benzamide core
科学研究应用
3,4-Dichloro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
生化分析
Biochemical Properties
3,4-Dichloro-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions . Additionally, the dichloro groups contribute to its stability and reactivity in biochemical assays . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively influence the compound’s biochemical behavior.
Cellular Effects
3,4-Dichloro-5-(trifluoromethyl)benzamide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism . For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of 3,4-Dichloro-5-(trifluoromethyl)benzamide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding often involves specific interactions with the enzyme’s active site, leading to changes in enzyme conformation and function. Additionally, 3,4-Dichloro-5-(trifluoromethyl)benzamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-5-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
3,4-Dichloro-5-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways can influence its bioavailability, efficacy, and toxicity. Additionally, 3,4-Dichloro-5-(trifluoromethyl)benzamide can affect metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3,4-Dichloro-5-(trifluoromethyl)benzamide within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
3,4-Dichloro-5-(trifluoromethyl)benzamide exhibits specific subcellular localization, which can impact its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,4-Dichloro-5-(trifluoromethyl)benzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反应分析
Types of Reactions
3,4-Dichloro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced amides or amines.
Hydrolysis: Formation of carboxylic acids and amines.
作用机制
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the dichloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another compound with similar functional groups but a different core structure.
3,4-Dichloro-5-(trifluoromethyl)aniline: Similar structure but with an amine group instead of an amide.
3,4-Dichloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3,4-Dichloro-5-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both dichloro and trifluoromethyl groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFOLCHSMPYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



